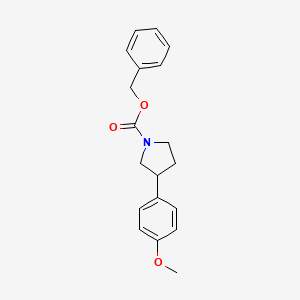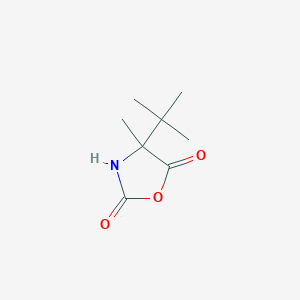![molecular formula C19H19NO8 B12865511 (1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)
(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol is a complex organic compound known for its unique bicyclic structure. This compound features a combination of nitrophenoxy and phenyl groups attached to an oxabicyclo octane framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl and nitrophenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the bicyclic framework.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its complex structure. It may serve as a model compound for understanding the behavior of similar bicyclic molecules in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique bicyclic structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which (1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenoxy and phenyl groups can participate in various binding interactions, while the bicyclic framework provides structural rigidity and specificity. The exact pathways involved would depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[4.2.0]octane-2-carboxylic acid: This compound shares a similar bicyclic framework but differs in functional groups and overall structure.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds also feature a bicyclic structure and are synthesized via palladium-catalyzed reactions.
Uniqueness
What sets (1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol apart is its combination of nitrophenoxy and phenyl groups attached to the oxabicyclo octane framework. This unique arrangement of functional groups and the rigid bicyclic structure provide distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO8 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(1R,3S,4R,5R,6S)-3-(4-nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetrol |
InChI |
InChI=1S/C19H19NO8/c21-14-13(10-4-2-1-3-5-10)19(24)16(23)15(22)18(28-17(14)19)27-12-8-6-11(7-9-12)20(25)26/h1-9,13-18,21-24H/t13?,14?,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
ZVUZKIAPIXULIX-ZZYSVPOESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C([C@@H]3[C@]2([C@@H]([C@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
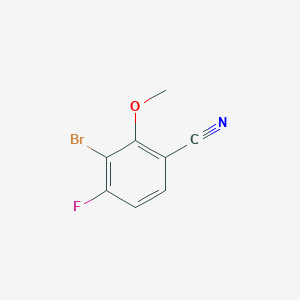
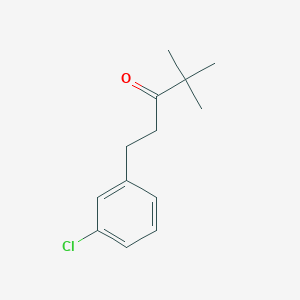
![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
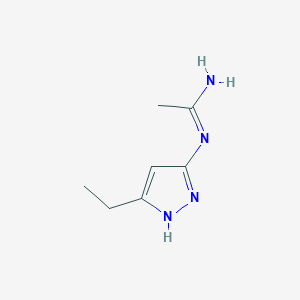


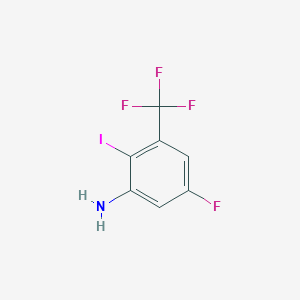
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)

